molecular formula C21H21FN4O3 B2832434 3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one CAS No. 2415585-89-4

3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one

Cat. No.: B2832434
CAS No.: 2415585-89-4
M. Wt: 396.422
InChI Key: DOWBTQIDOCVTEV-UHFFFAOYSA-N
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Description

3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperidine ring, and the incorporation of the oxazole moiety. Common reagents used in these reactions include cyclopropylamine, oxalyl chloride, and various fluorinating agents. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the piperidine ring.

    Substitution: The fluorine atom and other functional groups can be substituted with different groups to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a wide range of fluorinated or non-fluorinated analogs.

Scientific Research Applications

3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Imidazole-1-carbonyl)piperidin-4-yl]-3H-imidazo[4,5-b]pyridin-2-one
  • 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Uniqueness

What sets 3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c22-15-3-4-16-17(9-15)23-12-26(20(16)27)11-13-5-7-25(8-6-13)21(28)18-10-19(29-24-18)14-1-2-14/h3-4,9-10,12-14H,1-2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWBTQIDOCVTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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